3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one
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Overview
Description
3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton with nitrogen atoms at positions 3 and 9, and an acetyl group at position 3. This compound belongs to a class of spirocyclic compounds known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one typically involves the formation of the spirocyclic skeleton followed by the introduction of the acetyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission and exhibit immunomodulatory effects . The compound’s unique spirocyclic structure allows it to interact with these targets in a specific manner, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
1,4-Diazaspiro[5.5]undecan-3-one: Shares the spirocyclic core but lacks the acetyl group present in 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one.
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one: A related compound with a different ring size and substitution pattern.
Uniqueness
This compound is unique due to its specific acetyl substitution at position 3, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-acetyl-3,9-diazaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C11H18N2O2/c1-9(14)13-6-3-11(4-7-13)2-5-12-10(15)8-11/h2-8H2,1H3,(H,12,15) |
InChI Key |
SKXPQYLHSBQXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CCNC(=O)C2)CC1 |
Origin of Product |
United States |
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